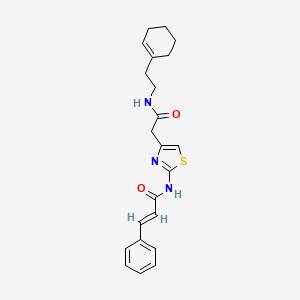

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Description

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic organic compound featuring a thiazole core substituted with a cinnamamide moiety and a cyclohexene-containing ethylaminoacetamide side chain. The cyclohexenyl ethylamino group introduces hydrophobicity and conformational flexibility, which could influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

(E)-N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-20(12-11-17-7-3-1-4-8-17)25-22-24-19(16-28-22)15-21(27)23-14-13-18-9-5-2-6-10-18/h1,3-4,7-9,11-12,16H,2,5-6,10,13-15H2,(H,23,27)(H,24,25,26)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUBREIAZNVWPV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that incorporates various functional groups, including a thiazole and a cinnamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. Below is an overview of its biological activity based on existing literature.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O5 |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1029938-42-8 |

The biological activity of this compound is primarily attributed to its structural components:

- Cinnamide Moiety : Known for its diverse biological properties, including anticancer and anti-inflammatory effects.

- Thiazole Ring : Exhibits antimicrobial and antifungal activities, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that derivatives of cinnamic acid, similar to this compound, often demonstrate significant anticancer properties. For instance:

- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported that compounds with electron-donating groups at the para position of the phenyl ring exhibited enhanced cytotoxicity, suggesting potential efficacy in tumor suppression .

Antimicrobial Activity

Cinnamic acid derivatives have been documented to possess antibacterial and antifungal properties. The thiazole component is particularly noted for its effectiveness against a range of pathogens, including:

- Bacterial Strains : Compounds similar to this compound have shown activity against Staphylococcus aureus and other Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of cinnamic acid derivatives is well-established. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Cinnamic Acid Derivatives : A review highlighted that certain derivatives exhibited potent anti-tumor activity with IC50 values lower than 10 µM against various cancer cell lines .

- Thiazole Derivatives : Research has shown that thiazole-containing compounds can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity .

Comparison with Similar Compounds

Compound 9 () : 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide

- Key Differences : Incorporates a thioxo (C=S) group and a 4-chlorobenzylidene substituent, enhancing electrophilicity. The 4-methoxyphenyl group increases polarity compared to the cyclohexenyl moiety in the target compound.

- Synthesis: Achieved 90% yield under optimized conditions, suggesting high efficiency for thiazolidinone derivatives .

- Physical Properties : Melting point (186–187°C) indicates moderate thermal stability, likely lower than the target compound due to reduced hydrophobic bulk.

Compound 12 () : N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () :

- Key Differences: Replaces the cyclohexenyl group with a cyclopropane ring and p-tolylamino moiety, reducing conformational flexibility but increasing ring strain.

- Molecular Formula : C₁₆H₁₇N₃O₂S (simpler than the target compound’s formula, inferred to be larger due to the cyclohexenyl and cinnamamide groups) .

Cinnamamide Derivatives

N-Substituted Cinnamamides () :

- Structural Context: Derived from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, these compounds substitute the chromenone system with aryl groups.

Compound in : N-(Benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phen-oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide

- The target compound’s cinnamamide group offers simpler conjugation .

Functional and Pharmacokinetic Comparisons

Hydrophobicity and Solubility :

- The cyclohexenyl group in the target compound likely increases lipophilicity compared to polar substituents like sulfamoylphenyl (: melting point 315.5°C) or nitro-furyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.